![molecular formula C13H17N3O2 B2557401 N'-hydroxy-1-(3-methylbenzyl)-5-oxopyrrolidine-3-carboximidamide CAS No. 2066151-96-8](/img/structure/B2557401.png)
N'-hydroxy-1-(3-methylbenzyl)-5-oxopyrrolidine-3-carboximidamide
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Description
N-hydroxy-1-(3-methylbenzyl)-5-oxopyrrolidine-3-carboximidamide is a chemical compound with potential therapeutic applications. It belongs to the family of hydroxamic acid-based compounds and has been studied extensively for its biological activities.
Scientific Research Applications
Metabolic Studies and Drug Discovery
- Metabolism and Disposition of HIV Integrase Inhibitors : A study utilizing 19F-nuclear magnetic resonance (NMR) to investigate the metabolic fate and excretion of HIV integrase inhibitors, highlighting the importance of NMR in drug discovery and development processes (Monteagudo et al., 2007).
Synthesis of Chemical Intermediates
- Synthesis of Stereisomers for Quinolone Antibacterials : Research on the synthesis of stereoisomers of 3‐(1‐aminoethyl)pyrrolidines, demonstrating the significance of stereochemistry in the development of quinolone antibacterials (Schroeder et al., 1992).
Antioxidative Defense Mechanisms
- Oxidized Lipid/Amino Acid Reaction Products : A study on the antioxidative activity of certain oxidized lipid/amino acid reaction products, indicating potential roles in mitigating oxidative stress (Zamora et al., 1997).
Drug Synthesis and Evaluation
- Synthesis and Antiinflammatory Activities : Investigation into the synthesis and evaluation of antiinflammatory activities of specific pyrrolidin-2-ones, demonstrating the process of developing compounds with potential therapeutic applications (Ikuta et al., 1987).
Novel Antiviral Agents
- Dihydroxypyrimidine-4-carboxamides as HIV Integrase Inhibitors : A report on the design and synthesis of N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, showcasing the approach to creating potent inhibitors of HIV-integrase (Pace et al., 2007).
properties
IUPAC Name |
N'-hydroxy-1-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-9-3-2-4-10(5-9)7-16-8-11(6-12(16)17)13(14)15-18/h2-5,11,18H,6-8H2,1H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWMNHVICCUOTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CC(CC2=O)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2CC(CC2=O)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-1-(3-methylbenzyl)-5-oxopyrrolidine-3-carboximidamide |
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